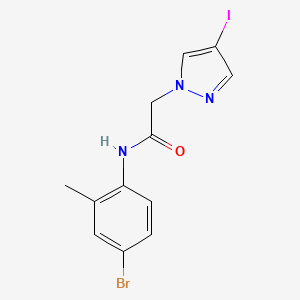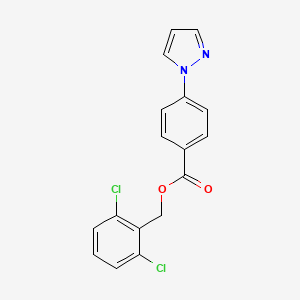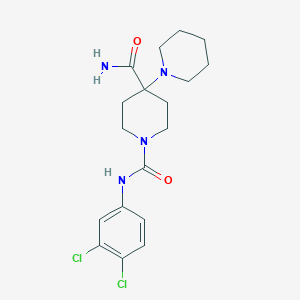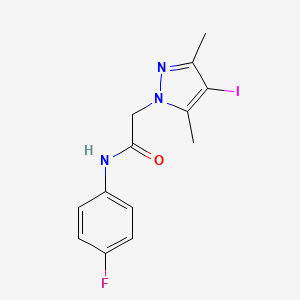
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide works by binding to a specific region of the BRD4 protein known as the bromodomain. This binding prevents the protein from interacting with other proteins and DNA, which in turn leads to the downregulation of genes that are important for cancer cell survival and proliferation. This mechanism of action has been confirmed through biochemical and structural studies.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, and prostate cancer cells. In animal models, N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to reduce tumor growth and improve survival rates. However, more research is needed to determine the optimal dosing and delivery methods for this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. This also means that it can be administered orally, which is more convenient than other types of cancer treatments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is that it may have off-target effects on other proteins that contain bromodomains, which could lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4 that can be used in combination with other cancer treatments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. Finally, there is interest in exploring the use of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in combination with immunotherapy to enhance the immune response against cancer cells.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called BRD4, which plays a role in the regulation of gene expression. By inhibiting BRD4, N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide may be able to prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrIN3O/c1-8-4-9(13)2-3-11(8)16-12(18)7-17-6-10(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYUYYAGQBMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B3748208.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B3748213.png)



![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748245.png)
![2-methyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B3748249.png)
![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)